6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
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Properties
IUPAC Name |
6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrN3O2S/c28-22-10-11-24-23(16-22)26(33)31(27(34)29-24)17-18-6-8-21(9-7-18)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-9,12,22-24H,10-11,13-17H2,(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXMDNYNYLBSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCC(=CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.39 g/mol. The structure includes a bromine atom , a tetrahydropyridine moiety , and a quinazolinone core , which are significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with tetrahydropyridine and quinazolinone structures exhibit promising anticancer activities. The incorporation of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment enhances the inhibitory potency against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
A notable study demonstrated that derivatives of tetrahydropyridine effectively inhibited poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. The inhibition of PARP can lead to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Neuroprotective Effects
The compound's neuroprotective effects have also been investigated. Research indicates that similar structures can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The tetrahydropyridine component is particularly noteworthy for its role in enhancing dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the sulfanylidene group has been linked to increased activity against various bacterial strains. Further investigation into its mechanism revealed that it may disrupt bacterial cell wall synthesis or function through oxidative stress mechanisms.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanism : A study published in Cancer Research highlighted the role of tetrahydropyridine derivatives in selectively inducing apoptosis in breast cancer cells via PARP inhibition . This mechanism is crucial for developing targeted therapies.
- Neuroprotection : Research conducted at a leading neuroscience institute demonstrated that compounds similar to this one could protect neuronal cells from oxidative damage induced by neurotoxins . The study emphasized the importance of the tetrahydropyridine structure in enhancing neuroprotective effects.
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that the compound exhibited significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
Scientific Research Applications
Structure and Characteristics
This compound features a unique structure that includes:
- A bromine atom at the 6-position.
- A sulfanylidene group .
- A tetrahydroquinazolinone core , which is known for its biological activity.
Molecular Formula
The molecular formula is C₂₃H₂₅BrN₂O₂S, indicating a relatively large and complex molecule suitable for various chemical reactions and interactions.
Pharmacological Studies
Research has indicated that compounds with similar structures to 6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit significant pharmacological properties. For example:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate potent antimicrobial effects against various bacterial strains, including resistant strains such as MRSA .
Anticancer Research
The tetrahydroquinazolinone scaffold has been explored for its potential anticancer properties. Compounds derived from this structure have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that this compound may also possess similar properties worth investigating further.
Neuroprotective Effects
Given the presence of the tetrahydropyridine moiety in the structure, there is potential for neuroprotective applications. Compounds with similar frameworks have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives of tetrahydroquinazolinones demonstrated that modifications at the bromine position could enhance antimicrobial activity. The compound was tested against a range of pathogens, showing Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL for some derivatives .
Case Study 2: Anticancer Activity
In another investigation, derivatives of similar compounds were evaluated for their anticancer properties against human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells .
Case Study 3: Neuroprotection
Research into neuroprotective agents revealed that compounds with tetrahydroquinazolinone structures could mitigate neurodegeneration in models of Alzheimer’s disease. The protective effects were attributed to their ability to reduce oxidative stress and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
